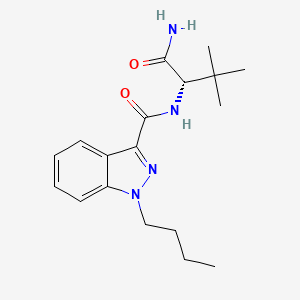Adb-butinaca
CAS No.: 2682867-55-4
Cat. No.: VC14550322
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2682867-55-4 |
|---|---|
| Molecular Formula | C18H26N4O2 |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1 |
| Standard InChI Key | GPWADXHYJAZPAX-OAHLLOKOSA-N |
| Isomeric SMILES | CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C |
| Canonical SMILES | CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Properties
ADB-BUTINACA is systematically named N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide (CAS Registry Number: 2666932-43-8). Its (S)-enantiomer (CAS: 2682867-55-4) is the pharmacologically active form, while the (R)-enantiomer or racemic mixtures may appear in illicit samples . The molecular formula is C₁₈H₂₆N₄O₂, with a molecular weight of 330.43 g/mol .
Table 1: Chemical Properties of ADB-BUTINACA
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₄O₂ |
| Molecular Weight (g/mol) | 330.43 |
| CAS Registry Number | 2666932-43-8 (racemic) |
| Active Enantiomer | (S)-ADB-BUTINACA (2682867-55-4) |
| Primary Receptor Targets | CB₁, CB₂ |
Structural Differentiation from Analogues
ADB-BUTINACA is distinguished from its structural analogue ADB-BINACA by a butyl tail substituent on the indazole ring, whereas ADB-BINACA features a benzyl group. This modification influences receptor binding kinetics and metabolic stability .
Pharmacokinetics and Metabolic Profile
Absorption and Distribution
ADB-BUTINACA is primarily administered via inhalation (smoking or vaping) or oral ingestion . In vivo studies in rats using UPLC-MS/MS detected peak plasma concentrations within 15–30 minutes post-administration, with rapid distribution to tissues .
Hepatic Metabolism
The compound undergoes extensive hepatic metabolism mediated by CYP2C19, CYP3A4, and CYP3A5, yielding 21–40 phase I and II metabolites . Key metabolic pathways include:
Table 2: Major Metabolites of ADB-BUTINACA
| Metabolite ID | Structural Modification | Biomarker Utility |
|---|---|---|
| B4 | Dihydrodiol (indazole core) | Urine (primary) |
| B9 | Mono-hydroxylation (n-butyl) | Blood, urine |
| B16 | Mono-hydroxylation (indazole) | Blood, urine |
Elimination
The parent compound is rarely detected in urine but persists in post-mortem blood and tissues (e.g., liver, kidney) . Metabolites B4, B9, and B16 exhibit half-lives of 48–190 minutes in vitro, supporting their utility in forensic toxicology .
Pharmacodynamics and Receptor Interactions
Cannabinoid Receptor Affinity
ADB-BUTINACA acts as a full agonist at CB₁ and CB₂ receptors, with superior affinity for CB₁:
Table 3: Receptor Activation Profiles
| Receptor | Assay System | EC₅₀ (nM) | Efficacy (% vs. Control) |
|---|---|---|---|
| CB₁ | Fluorescence membrane assay | 0.67 | 113% (CP55,940) |
| CB₁ | Calcium flux (CHO cells) | 11.6 | N/A |
| CB₂ | Fluorescence membrane assay | 4.1 | 101% (CP55,940) |
Functional Effects in Preclinical Models
-
Hypothermia: Intraperitoneal administration in mice (3 mg/kg) reduced core temperature by 6.5°C .
-
Drug Discrimination: Fully substituted for Δ⁹-THC in rats (ED₅₀ = 0.038 mg/kg), indicating shared psychoactive effects .
Toxicology and Adverse Health Outcomes
Documented Intoxications
Between 2019–2022, ADB-BUTINACA was implicated in:
-
6 fatalities (USA): Cardiorespiratory arrest, often with polysubstance use (e.g., fentanyl, benzodiazepines) .
-
8 non-fatal cases: Hospitalizations featuring coma, seizures, and extreme agitation .
User-Reported Effects
Online forums describe intentional use for:
-
Unintentional exposure (adulterated cannabis) linked to paranoia, dissociation, and unconsciousness .
Prevalence and Forensic Detection
Global Seizures and Trends
-
Sweden: First detection in 2019; 13 forensic cases by 2021 .
-
Scotland: 60.4% of SCRA-infused papers in prisons (Jan–Jul 2021) .
Analytical Methods
UPLC-MS/MS protocols enable quantification in biological matrices:
Abuse Liability and Regulatory Status
Legal Controls
As of 2025, ADB-BUTINACA remains unscheduled under international treaties but is monitored by the WHO Expert Committee on Drug Dependence . National controls vary, with some jurisdictions classifying it as a controlled substance analog.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume